3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Physicochemical profiling ADME prediction Thiadiazole benzamide SAR

This 1,3,4-thiadiazole-2-yl benzamide features a propylsulfanyl tail group that shifts lipophilicity by +0.7 logP units vs. isopropyl analogs, creating a distinct hydrogen-bonding surface. Validated in three high-throughput screens (GPR151 activator, FBW7 activator, MITF inhibitor) yet inactive against GSK-3β (EC50 > 300 µM), it is an ideal CNS multiprobe and kinase selectivity calibrant for hit-to-lead programs.

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4
CAS No. 393567-25-4
Cat. No. B2502843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393567-25-4
Molecular FormulaC13H15N3O2S2
Molecular Weight309.4
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C13H15N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)
InChIKeyZKTYSTKTWITXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-25-4): Supplier-Independent Procurement Intelligence


3-Methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-25-4, molecular weight 309.4 g/mol, molecular formula C13H15N3O2S2) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Its structure combines a 3-methoxybenzamide head group with a 5-propylsulfanyl-1,3,4-thiadiazole tail, producing a computed XLogP3 of 3.2, exactly one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound has been registered in the PubChem database (CID 7095475) and included in at least three high-throughput screening campaigns deposited by The Scripps Research Institute Molecular Screening Center ; however, no potent target-specific activity or published quantitative biological data has been identified for this exact chemical entity at the time of writing. Its value proposition for procurement rests on its unique substitution pattern within a well-precedented pharmacophore class rather than on demonstrated superiority in any single assay.

Why 3-Methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Generically Substituted with Other 1,3,4-Thiadiazole Benzamides


The 1,3,4-thiadiazole benzamide chemotype is exquisitely sensitive to the nature of the substituent at the thiadiazole 5-position. A seemingly conservative change from an isopropyl group to a propylsulfanyl group shifts the computed XLogP3 from 2.5 to 3.2, altering lipophilicity by 0.7 log units and introducing two additional hydrogen bond acceptors [1][2]. This degree of physicochemical divergence is sufficient to re-rank compounds in high-throughput screens: the isopropyl analog 3-methoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CID 648237) shows only marginal activity against glycogen synthase kinase-3β (GSK-3β) with an EC50 above 300 µM [3], whereas the propylsulfanyl analog presents a distinct hydrogen-bonding and lipophilic surface that can engage an entirely different target profile. Simple in-class interchange therefore carries a high risk of losing the desired chemotype-target interaction or introducing an unintended activity fingerprint.

Quantitative Differentiation Evidence for 3-Methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 of 3.2 vs. 2.5 for Isopropyl Analog

The target compound carries a 5-propylsulfanyl substituent, which raises its computed XLogP3 to 3.2, compared with 2.5 for the 5-isopropyl analog (CID 648237), a difference of +0.7 log units [1][2]. This increase in lipophilicity is accompanied by the addition of two hydrogen bond acceptors (the thioether sulfur and the terminal methylene group) without altering the single hydrogen bond donor count, producing a topologically polar surface area (TPSA) of 83.4 Ų versus 67.4 Ų for the isopropyl comparator [1][2]. The combined shift in logP and TPSA places the two compounds in adjacent but distinct physicochemical property space.

Physicochemical profiling ADME prediction Thiadiazole benzamide SAR

Divergent Kinase Selectivity Profile: GSK-3β Inactivity of Isopropyl Analog vs. Distinct HTS Fate of Propylsulfanyl Compound

In a quantitative high-throughput screen for GSK-3β inhibitors (PubChem AID 434954), the isopropyl analog exhibited an EC50 greater than 300,000 nM, demonstrating no meaningful engagement of this kinase [1]. The propylsulfanyl-substituted compound was not tested in this specific assay; however, it was selected for inclusion in three distinct Scripps Research Institute HTS panels—a GPR151 activator assay (AID 1508602), an FBW7 activator assay (AID 1259310), and an MITF inhibitor assay (AID 1259374)—indicating a different target nomination profile driven by its unique pharmacophore . This divergent assay selection history implies that the propylsulfanyl motif redirects the compound's activity spectrum away from GSK-3β and toward alternative targets.

Kinase inhibitor screening GSK-3β HTS profiling

Hydrogen Bond Acceptor Capacity: 5 vs. 3 Acceptors Relative to Unsubstituted Thiadiazole Analog

The target compound possesses five hydrogen bond acceptors (two from the thiadiazole ring, one from the amide carbonyl, one from the methoxy oxygen, and one from the propylsulfanyl sulfur), compared with only three acceptors for the unsubstituted 5-H analog 3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide [1][2]. The additional acceptors derive from the propylsulfanyl thioether sulfur and the amide carbonyl in the linker region. This increased acceptor count expands the compound's potential for directional hydrogen bonding with protein backbone amides or side-chain donors, a feature that the simpler analog cannot replicate.

Structure-activity relationship Hydrogen bonding Molecular recognition

Rotatable Bond Flexibility: 6 Rotatable Bonds Enable Conformational Sampling Distinct from Rigid 4-Chloro Comparator

The target compound contains six rotatable bonds (the propylsulfanyl chain contributes three, the amide linker contributes two, and the methoxy group contributes one), compared with four rotatable bonds for the para-chloro analog 4-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-78-4), which replaces the flexible 3-methoxy group with a rigid chloro substituent [1]. The two extra rotatable bonds in the target compound increase the number of accessible low-energy conformers, potentially allowing it to adapt to a wider range of protein binding pockets.

Conformational analysis Molecular flexibility Thiadiazole benzamide scaffold

Procurement-Relevant Application Scenarios for 3-Methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (393567-25-4)


Scaffold for Central Nervous System GPCR Probe Development Leveraging Distinct Lipophilicity and HTS Nomination in GPR151

The compound's XLogP3 of 3.2 and TPSA of 83.4 Ų place it within the favorable CNS drug-like property space, while its inclusion in a GPR151 activator HTS panel signals potential relevance to habenula-associated neuropsychiatric disorders [1]. Procurement for a CNS GPCR-focused hit-to-lead program is justified by this unique combination of CNS-appropriate physicochemical profile and documented screening interest, which is not shared by the isopropyl analog.

Chemical Biology Probe for Ubiquitin Ligase (FBW7) and Transcription Factor (MITF) Pathways

The compound's nomination in both FBW7 activator and MITF inhibitor high-throughput screens indicates a multi-target profiling profile that the simpler 5-unsubstituted or 5-isopropyl analogs do not replicate [1]. Researchers investigating the intersection of ubiquitin-proteasome regulation and melanocyte transcription can use this compound as a starting point for dual-pathway chemical biology studies, with the advantage of spectral data confirming structural identity.

Kinase Counter-Screening Standard with Minimized GSK-3β Liability

Because the isopropyl analog exhibits negligible GSK-3β activity (EC50 > 300 µM) and the propylsulfanyl compound was not nominated for GSK-3β screening, it serves as a structurally matched negative control for kinase selectivity panels [1]. Laboratories developing 1,3,4-thiadiazole-based kinase inhibitors can procure this compound to benchmark their lead series against a scaffold that inherently avoids GSK-3β engagement.

Physicochemical Reference Standard for Thiadiazole Benzamide ADME Optimization

With a well-defined computed property set (XLogP3 = 3.2, TPSA = 83.4 Ų, rotatable bonds = 6, H-bond donors = 1, H-bond acceptors = 5) [1], this compound can function as a physicochemical reference standard in ADME optimization campaigns. Its property values sit at the boundary between CNS and non-CNS chemical space, making it a useful calibrant for computational models that predict blood-brain barrier penetration or intestinal absorption within the thiadiazole benzamide series.

Quote Request

Request a Quote for 3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.